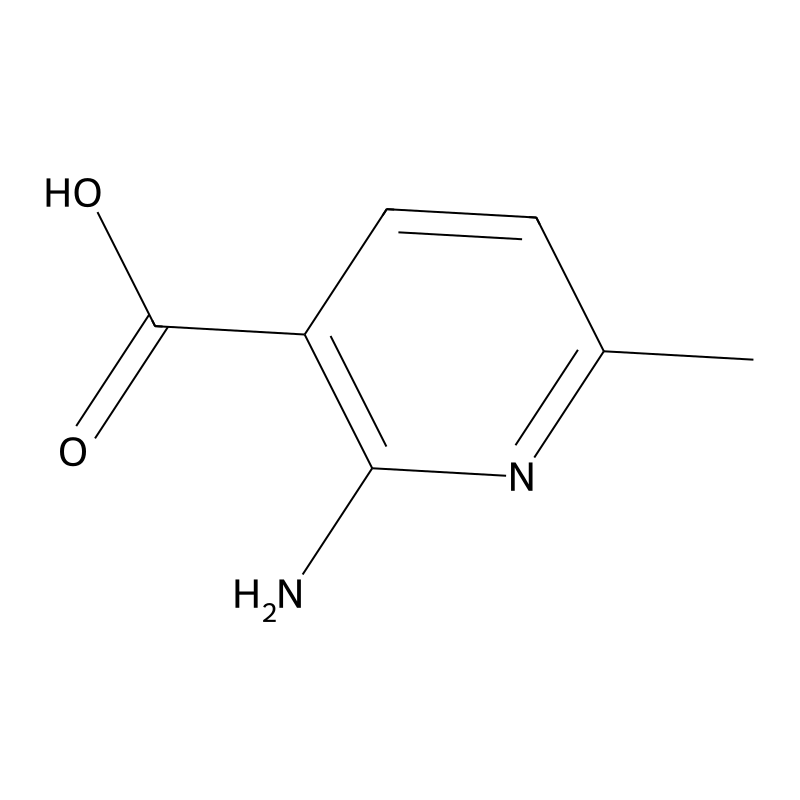2-Amino-6-methylnicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of nicotinic acid, characterized by an amino group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound exhibits properties that make it significant in both chemical and biological contexts. Its structure allows it to participate in various bio
Potential as a Neuromodulator:
- Studies suggest 2-A6MN may modulate neurotransmission in the brain, particularly affecting the cholinergic system. [Source: PubChem, National Institutes of Health()]
- Research suggests it may interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various brain functions like learning, memory, and movement. [Source: US Patent 9902697B2]
Precursor for Radiopharmaceuticals:
- Studies have explored using 2-A6MN as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. [Source: US Patent Application 20180143492A1]
- PET scans are used to assess brain function and could potentially be used to investigate the role of nAChRs in various neurological conditions.
Other Potential Applications:
- Oxidation: This compound can be oxidized to form corresponding oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can engage in substitution reactions, allowing for the formation of various derivatives depending on the reagents used .
Common Reagents and ConditionsReaction Type Common Reagents Typical Conditions Oxidation Potassium permanganate Varies Reduction Lithium aluminum hydride Anhydrous conditions Substitution Acyl chlorides Varies
Major Products- Oxidation: Produces oxides of 2-amino-6-methylnicotinic acid.
- Reduction: Yields alcohol derivatives.
- Substitution: Results in various substituted derivatives based on the reagents used.
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Varies |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Acyl chlorides | Varies |
- Oxidation: Produces oxides of 2-amino-6-methylnicotinic acid.
- Reduction: Yields alcohol derivatives.
- Substitution: Results in various substituted derivatives based on the reagents used.
2-Amino-6-methylnicotinic acid demonstrates significant biological activity. It plays a role in modulating cellular processes such as:
- Cell Signaling: Influences pathways that regulate gene expression and metabolism.
- Enzyme Activity: Interacts with enzymes involved in metabolic pathways, affecting energy production and maintaining cellular redox balance .
Research indicates that this compound may also have potential therapeutic applications due to its ability to influence metabolic processes.
The synthesis of 2-amino-6-methylnicotinic acid typically involves the following methods:
- Nucleophilic Substitution:
- One-Pot Synthesis:
Industrial Production Methods
In industrial settings, continuous flow reactors are used to scale up production, allowing for better control over reaction conditions and improving yield and purity .
2-Amino-6-methylnicotinic acid has various applications, including:
- Pharmaceuticals: Potential use in drug development due to its biological activity.
- Biochemical Research: Serves as a reagent in studies involving metabolic pathways and enzyme interactions.
- Agriculture: Possible applications as a growth regulator or biostimulant.
Several compounds share structural similarities with 2-amino-6-methylnicotinic acid. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminonicotinic Acid | Lacks methyl group at the 6-position | Affects solubility and reactivity differently |
| 6-Methylnicotinic Acid | Lacks amino group at the 2-position | Alters potential for hydrogen bonding |
| 3-Aminonicotinic Acid | Amino group at the 3-position | Different reactivity profile compared to others |
Uniqueness of 2-Amino-6-Methylnicotinic Acid
The presence of both an amino group and a methyl group on the pyridine ring distinguishes 2-amino-6-methylnicotinic acid from its analogs. This dual substitution pattern imparts distinct chemical properties, influencing its solubility, reactivity, and biological activity compared to similar compounds .






